1-(3,4-Difluorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine
Description
1-(3,4-Difluorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine is a complex organic compound that features a combination of fluorinated benzene, sulfonyl, and azetidine moieties
Properties
IUPAC Name |
2-[1-(3,4-difluorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O2S/c17-15-5-4-14(6-16(15)18)23(21,22)20-9-13(10-20)19-7-11-2-1-3-12(11)8-19/h4-6,11-13H,1-3,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSZXRDNIOOUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)S(=O)(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine typically involves multiple steps:
Formation of 3,4-Difluorobenzenesulfonyl chloride: This can be achieved by reacting 3,4-difluorobenzenesulfonic acid with thionyl chloride.
Preparation of the azetidine ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling reactions: The final step involves coupling the azetidine ring with the 3,4-difluorobenzenesulfonyl chloride under suitable conditions, often using a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of the corresponding reduced sulfonyl derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-(3,4-Difluorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.
Industrial Applications: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, while the sulfonyl group can participate in hydrogen bonding and other interactions. The azetidine ring provides structural rigidity, which can influence the overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Difluorobenzenesulfonyl)pyrrolidine
- 1-(3,4-Difluorobenzenesulfonyl)azetidine
- 1-(3,4-Difluorobenzenesulfonyl)-3-pyrrolidinylazetidine
Uniqueness
1-(3,4-Difluorobenzenesulfonyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine is unique due to the presence of the octahydrocyclopenta[c]pyrrol moiety, which imparts distinct steric and electronic properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
